WNY0824

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43N9O2 |

|---|---|

Molecular Weight |

573.7 g/mol |

IUPAC Name |

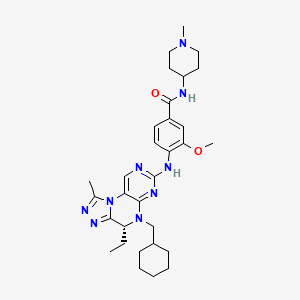

4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |

InChI |

InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1 |

InChI Key |

QUMCIHKVKQYNPA-RUZDIDTESA-N |

Isomeric SMILES |

CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |

Canonical SMILES |

CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

WNY0824: A Dual Inhibitor of BET and PLK1 for the Treatment of Castration-Resistant Prostate Cancer

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by resistance to second-generation antiandrogen therapies.[1] A promising therapeutic strategy for CRPC involves the simultaneous inhibition of key oncogenic pathways.[1] WNY0824 is a novel small molecule that acts as a dual inhibitor of the Bromodomain and Extra-Terminal (BET) protein family and Polo-like Kinase 1 (PLK1).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound in CRPC, detailing its effects on key signaling pathways and cellular processes.

Core Mechanism of Action: Dual Inhibition of BET and PLK1

This compound exerts its potent anti-tumor effects in CRPC through the concurrent inhibition of two critical classes of proteins: BETs and PLK1.[1] This dual-targeting approach leads to a multi-pronged attack on cancer cell proliferation, survival, and division.

BET Inhibition: Disruption of Oncogenic Transcription

The BET family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including the Androgen Receptor (AR) and MYC.[1] In CRPC, AR signaling often remains active despite low androgen levels, driving tumor growth.[1] this compound disrupts the AR-transcriptional program and inhibits the ETS pathway, both of which are critical for CRPC progression.[1] Furthermore, this compound leads to the downregulation of the MYC oncogene, a central driver of cell proliferation and metabolism.[1]

PLK1 Inhibition: Induction of Mitotic Catastrophe

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, ensuring the proper segregation of chromosomes during cell division. By inhibiting PLK1, this compound induces mitotic abnormalities, leading to cell cycle arrest and ultimately apoptosis.[1] This action is particularly effective in rapidly dividing cancer cells.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its effects on CRPC cells.

| Table 1: Inhibitory Activity of this compound | |

| Target | IC50 (nM) |

| PLK1 | 22 |

| BRD2 | 402.5 |

| BRD3 | 150.7 |

| BRD4 | 103.9 |

| BRDT | 311.9 |

| Table 2: In Vitro Anti-proliferative Activity of this compound | |

| CRPC Cell Line | Effect |

| AR-positive CRPC cells | Excellent antiproliferation activity |

| Enzalutamide-resistant CRPC cells | Potent anti-tumor effects |

| Table 3: In Vivo Efficacy of this compound | |

| Xenograft Model | Effect |

| Enzalutamide-resistant CRPC | Suppressed tumor growth |

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the mechanism of action of this compound in CRPC.

Cell Viability Assay

-

Cell Culture: AR-positive CRPC cell lines (e.g., LNCaP, C4-2B) and enzalutamide-resistant derivatives are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours.

-

Analysis: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

Data Interpretation: IC50 values are calculated from the dose-response curves to determine the concentration of this compound required to inhibit cell growth by 50%.

Western Blot Analysis

-

Protein Extraction: CRPC cells are treated with this compound for the desired time points. Cells are then lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., AR, PSA, MYC, and markers of apoptosis and cell cycle) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Preparation: CRPC cells are treated with this compound for 24-48 hours.

-

Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to remove RNA.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine the effect of this compound on cell cycle progression.

In Vivo Xenograft Studies

-

Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.

-

Tumor Implantation: Enzalutamide-resistant CRPC cells are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

Caption: Dual inhibitory mechanism of this compound in CRPC.

Experimental Workflow Diagram

References

Discovery of WNY0824: A Novel Dual BET and PLK1 Inhibitor for Castration-Resistant Prostate Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The emergence of resistance to second-generation antiandrogen therapies presents a significant challenge in the clinical management of castration-resistant prostate cancer (CRPC). To address this, a novel small molecule inhibitor, WNY0824, has been developed to dually target two key oncogenic drivers in CRPC: the Bromodomain and Extra-Terminal (BET) family of proteins and Polo-like Kinase 1 (PLK1). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key data, experimental methodologies, and visual representations of its activity in relevant signaling pathways.

Introduction

Castration-resistant prostate cancer is characterized by the continued progression of prostate cancer despite androgen deprivation therapy. Key survival pathways in CRPC are often driven by the androgen receptor (AR) and the oncogene MYC. BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of AR and MYC.[1][2] Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression and is also implicated in regulating AR and MYC activity.[1][2] The synchronous inhibition of both BET proteins and PLK1, therefore, represents a promising therapeutic strategy to overcome resistance in CRPC.[1][2] this compound was designed as a potent and selective dual inhibitor of BET and PLK1, demonstrating significant antitumor effects in preclinical models of CRPC.[1]

Quantitative Data Summary

This compound exhibits potent and balanced inhibitory activity against both PLK1 and BET family proteins, along with significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PLK1 | 22 |

| BRD2 | 402.5 |

| BRD3 | 150.7 |

| BRD4 | 103.9 |

| BRDT | 311.9 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.13 |

| LNCaP | Prostate Cancer | 0.14 |

| SKOV-3 | Ovarian Cancer | 1.10 |

| A375 | Melanoma | 2.82 |

| HT29 | Colorectal Cancer | 2.51 |

Data sourced from MedchemExpress.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by disrupting key signaling pathways essential for CRPC cell survival and proliferation.

Dual Inhibition of BET and PLK1

This compound concurrently inhibits the epigenetic reader function of BET proteins and the kinase activity of PLK1. This dual action leads to the disruption of the AR-transcriptional program and the inhibition of the ETS pathway.[1][2] Furthermore, this compound treatment results in the downregulation of the key oncogene MYC and induces mitotic abnormalities, leading to cell cycle arrest and apoptosis.[1][2]

This compound Mechanism of Action

In Vivo Efficacy

Oral administration of this compound has been shown to suppress tumor growth in a CRPC xenograft model that is resistant to enzalutamide.[1][2] This demonstrates the potential of this compound to overcome acquired resistance to current standard-of-care therapies.

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of this compound.

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK1 and BET family proteins.

-

Method: Kinase activity was measured using a commercially available ADP-Glo™ Kinase Assay kit. Recombinant human PLK1, BRD2, BRD3, BRD4, and BRDT proteins were used. The assay was performed in a 384-well plate format.

-

Procedure:

-

A kinase reaction mixture containing the respective kinase, substrate, and ATP was prepared.

-

This compound was serially diluted and added to the reaction mixture.

-

The reaction was incubated at room temperature for 1 hour.

-

ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence was read on a plate reader.

-

IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

-

Cell Viability Assay

-

Objective: To assess the anti-proliferative activity of this compound on various cancer cell lines.

-

Method: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure:

-

Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with various concentrations of this compound for 72 hours.

-

MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Model: Male NOD-SCID mice were used. Enzalutamide-resistant CRPC cells were subcutaneously injected into the flanks of the mice.

-

Procedure:

-

When tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups.

-

This compound was administered orally at a specified dose and schedule.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis.

-

Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.

-

This compound Discovery Workflow

Conclusion

This compound is a novel and potent dual inhibitor of BET proteins and PLK1 that demonstrates significant anti-tumor activity in preclinical models of castration-resistant prostate cancer, including those resistant to standard therapies. Its unique mechanism of action, targeting both epigenetic and cell cycle regulation, provides a strong rationale for its further development as a potential therapeutic agent for CRPC. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in this promising new compound.

References

WNY0824 chemical structure and properties

An In-depth Technical Guide to Ibrutinib

Disclaimer: The compound "WNY0824" could not be identified in public chemical and scientific databases. It may be a proprietary, internal, or otherwise undisclosed compound. To fulfill the detailed request for a technical guide, this document has been prepared using the well-characterized Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , as a substitute. All data and methodologies presented herein pertain to Ibrutinib.

Executive Summary

Ibrutinib is a first-in-class, orally administered small molecule that functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It achieves this by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2][4] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation, survival, and trafficking of B-cells.[1][4][5] Dysregulation of the BCR pathway is a known oncogenic driver in numerous B-cell malignancies.[1][6] Consequently, Ibrutinib is indicated for the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][4][7] This guide provides a comprehensive overview of Ibrutinib's chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Chemical Structure and Properties

Ibrutinib is a complex molecule featuring a pyrazolopyrimidine core linked to a piperidine ring and a phenoxyphenyl group. The acryloyl moiety on the piperidine is crucial for its mechanism of action, acting as a Michael acceptor to form a covalent bond with its target.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | [1][2][8][9] |

| Molecular Formula | C₂₅H₂₄N₆O₂ | [1][9][10][11] |

| Molecular Weight | 440.50 g/mol | [1][12][11][13][14] |

| CAS Number | 936563-96-1 | [1][9][14] |

| Appearance | White to off-white solid | [11][14] |

| Solubility | Freely soluble in DMSO, soluble in methanol, and practically insoluble in water.[11] Soluble in DMSO at 200mg/ml and EtOH at 25mg/ml.[15] | [11][15] |

Mechanism of Action and Signaling Pathway

Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[16] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR).[1][4][5]

BCR Signaling Cascade and Ibrutinib's Point of Intervention:

-

BCR Activation: Antigen binding to the B-cell receptor initiates a signaling cascade.[17]

-

Upstream Kinase Activation: This leads to the activation of upstream kinases like LYN and SYK.[16]

-

BTK Phosphorylation: LYN and SYK phosphorylate and activate BTK.[17]

-

Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[16] This triggers a cascade involving calcium mobilization and the activation of downstream pathways, including:

-

Ibrutinib Inhibition: Ibrutinib covalently binds to the Cys481 residue within the ATP-binding domain of BTK, locking the enzyme in an inactive state.[3][4] This single action halts the entire downstream signaling cascade.

-

Cellular Consequences: The blockade of BTK signaling leads to decreased B-cell proliferation and survival, reduced cellular adhesion, and inhibition of cell migration.[1][4] This ultimately results in apoptosis and a reduction in tumor burden.[2][4]

Caption: Ibrutinib blocks the BCR signaling cascade by irreversibly inhibiting BTK.

Pharmacological Data

In Vitro Potency & Selectivity

Ibrutinib is a highly potent inhibitor of BTK with an IC₅₀ in the sub-nanomolar range. While highly selective, it does exhibit activity against other kinases, particularly those with a homologous cysteine residue in the active site.

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference(s) |

| BTK | 0.5 | Cell-free | [13][20] |

| BTK (Autophosphorylation) | 11 | Cell-based | |

| PLCγ (Phosphorylation) | 29 | Cell-based | |

| ERK (Phosphorylation) | 13 | Cell-based | |

| BLK | 0.8 | Cell-free | |

| BMX | 1 | Cell-free | [13] |

| ITK | 10 | Cell-free | |

| EGFR | >1000 | Cell-free | [13] |

Cell-Based Activity

| Cell Line / Cell Type | Endpoint | IC₅₀ Value | Reference(s) |

| Primary B-cells (BCR-activated) | Proliferation | 8 nM | [13] |

| Primary Monocytes (FcγR-stimulated) | TNFα production | 2.6 nM | [21] |

| Primary Monocytes (FcγR-stimulated) | IL-1β production | 0.5 nM | [13] |

| Primary Monocytes (FcγR-stimulated) | IL-6 production | 3.9 nM | [21] |

| SU-DHL6 (Human B-cell lymphoma) | Growth Inhibition (72h) | 0.58 µM | [13] |

| TMD8 (DLBCL) | Growth Inhibition | 0.001 µM (1 nM) | [22] |

Pharmacokinetic Properties

Ibrutinib is characterized by rapid oral absorption and a high volume of distribution. Its metabolism is primarily mediated by CYP3A enzymes.

| Parameter | Human Data (at 420 mg/day unless noted) | Reference(s) |

| Absorption (Tₘₐₓ) | 1–2 hours | [2][20] |

| Plasma Half-life (t₁/₂) | 4–9 hours | [20][23] |

| Volume of Distribution (Vd) | ~10,000 L | [2][24] |

| Plasma Protein Binding | 97.3% (in vitro, reversible) | [2][20] |

| Metabolism | Primarily via Cytochrome P450 3A (CYP3A) | [20] |

| Excretion | ~80% in feces (as metabolites), ~7.8% in urine | [2] |

| Food Effect | High-fat meal increases exposure approximately 2-fold | [25] |

| Oral Plasma Clearance | ~1,000 L/h | [24][26] |

Experimental Protocols

In Vitro BTK Kinase Assay (Filtration Binding Method)

This protocol outlines a common method for determining the IC₅₀ of an inhibitor against an isolated kinase enzyme.

Caption: Workflow for a radiometric BTK kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Ibrutinib in DMSO. Prepare an assay buffer containing the purified BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and Mg/ATP.

-

Reaction Initiation: In a 96-well plate, combine the BTK enzyme, substrate, and Ibrutinib dilution. Initiate the kinase reaction by adding ³³P-labeled ATP.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]

-

Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

-

Filtration and Washing: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while unincorporated ³³P-ATP will pass through. Wash the wells multiple times with buffer to remove all unbound radioactivity.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each Ibrutinib concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT/CCK-8 Method)

This protocol describes a colorimetric assay to measure the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate a suspension of cancer cells (e.g., A549, H1975) in a 96-well microtiter plate at a predetermined density (e.g., 7 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.[27]

-

Compound Treatment: Treat the cells with serial dilutions of Ibrutinib (and appropriate vehicle controls) and incubate for a desired period (e.g., 48 or 72 hours).[13][27]

-

Reagent Addition: Remove the supernatant. Add a solution containing a tetrazolium salt (e.g., MTT or WST-8 from a CCK-8 kit) to each well.[27]

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium salt into a colored formazan product.

-

Quantification: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[27]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.[28]

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 5. targetedonc.com [targetedonc.com]

- 6. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ibrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Imbruvica (Ibrutinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. KEGG DRUG: Ibrutinib [kegg.jp]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ibrutinib | Cell Signaling Technology [cellsignal.com]

- 16. ascopubs.org [ascopubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]

- 22. tandfonline.com [tandfonline.com]

- 23. asco.org [asco.org]

- 24. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 27. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines [mdpi.com]

The Dual BET/PLK1 Inhibitor WNY0824: A Technical Guide to its Biological Activity in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound WNY0824 has emerged as a potent, orally active dual inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins and Polo-like kinase 1 (PLK1). This technical guide provides an in-depth overview of the biological activity of this compound, with a particular focus on its therapeutic potential in castration-resistant prostate cancer (CRPC). This compound demonstrates nanomolar efficacy in the inhibition of BRD4 and PLK1, leading to the disruption of critical oncogenic signaling pathways, including the androgen receptor (AR) and MYC transcriptional programs. This document details the quantitative inhibitory and anti-proliferative activities of this compound, provides comprehensive experimental protocols for its biological characterization, and visualizes its mechanism of action and experimental workflows through detailed diagrams.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of two key classes of oncology targets: BET proteins and PLK1. This dual inhibition leads to a synergistic anti-cancer effect in CRPC by targeting both transcriptional regulation and cell cycle progression.

-

BET Inhibition: this compound targets the bromodomains of BET proteins, particularly BRD4. BRD4 is a critical reader of acetylated histones and plays a pivotal role in the transcriptional activation of key oncogenes, including MYC and components of the AR signaling axis. By preventing BRD4 from binding to chromatin, this compound effectively downregulates the expression of these critical drivers of CRPC.

-

PLK1 Inhibition: PLK1 is a serine/threonine kinase that is a master regulator of multiple stages of mitosis. Its inhibition by this compound leads to mitotic arrest and, ultimately, apoptosis. In the context of CRPC, PLK1 inhibition has also been shown to downregulate AR and MYC activity.

The combined effect of BET and PLK1 inhibition results in the disruption of the AR-transcriptional program, suppression of the ETS pathway, downregulation of MYC, and the induction of mitotic abnormalities, culminating in apoptosis of cancer cells[1][2][3]. Computational studies have elucidated the binding modes of this compound, showing high binding affinities to both BRD4 and PLK1, with calculated binding free energies of -42.50 kcal/mol and -51.64 kcal/mol, respectively[4].

Quantitative Biological Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar concentrations.

Table 1: In Vitro Inhibitory Activity of this compound against BET and PLK1 Kinases

| Target | IC50 (nmol/L) |

| PLK1 | 22 |

| BRD2 | 402.5 |

| BRD3 | 150.7 |

| BRD4 | 103.9 |

| BRDT | 311.9 |

Data sourced from MedchemExpress, referencing Wang et al., Eur J Med Chem. 2020 and Xu et al., Mol Cancer Ther. 2020.[5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.13 |

| LNCaP | Prostate Cancer | 0.14 |

| SKOV-3 | Ovarian Cancer | 1.10 |

| A375 | Melanoma | 2.82 |

| HT29 | Colorectal Cancer | 2.51 |

Data sourced from MedchemExpress, referencing Wang et al., Eur J Med Chem. 2020 and Xu et al., Mol Cancer Ther. 2020.[5]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound in CRPC

Caption: Mechanism of action of this compound in CRPC.

Experimental Workflow for In Vitro Analysis

References

- 1. Patient-derived Models of Abiraterone- and Enzalutamide-resistant Prostate Cancer Reveal Sensitivity to Ribosome-directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Novel Dual BET and PLK1 Inhibitor this compound Exerts Potent Antitumor Effects in CRPC by Inhibiting Transcription Factor Function and Inducing Mitotic Abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.3. Cell viability assay [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Core Effects of WNY0824 on Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of WNY0824, a novel dual inhibitor of Polo-like kinase 1 (PLK1) and Bromodomain and extraterminal domain (BET) proteins, with a specific focus on its impact on androgen receptor (AR) signaling in castration-resistant prostate cancer (CRPC).

Introduction to this compound

This compound is a potent, orally active small molecule that demonstrates a dual inhibitory function against PLK1 and the BET protein family, particularly BRD4.[1][2] In the context of CRPC, where resistance to second-generation antiandrogens is a major clinical challenge, the synchronous inhibition of both PLK1 and BET proteins presents a promising therapeutic strategy.[1][2] BET proteins are crucial regulators of the transcriptional activity of key oncogenes, including the androgen receptor (AR) and MYC.[1][2] PLK1, a serine/threonine kinase, plays a critical role in cell cycle progression and has also been implicated in the regulation of AR and MYC.[1][2] this compound was developed to simultaneously target these two key pathways, thereby disrupting the AR transcriptional program, downregulating MYC, and inducing mitotic abnormalities in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cancer cell proliferation.

Table 1: Inhibitory Activity of this compound against PLK1 and BET Proteins

| Target | IC50 (nmol/L) |

| PLK1 | 22 |

| BRD2 | 402.5 |

| BRD3 | 150.7 |

| BRD4 | 103.9 |

| BRDT | 311.9 |

Data sourced from MedchemExpress, citing Xu et al., Molecular Cancer Therapeutics, 2020.[1]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.13 |

| LNCaP | Prostate Cancer (Androgen-Sensitive) | 0.14 |

| SKOV-3 | Ovarian Cancer | 1.10 |

| A375 | Melanoma | 2.82 |

| HT29 | Colon Cancer | 2.51 |

Data sourced from MedchemExpress.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-tumor effects through a multi-pronged attack on key signaling pathways that drive CRPC. The following diagrams illustrate these mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on androgen receptor signaling.

Cell Culture and Establishment of Enzalutamide-Resistant Lines

Objective: To culture prostate cancer cell lines and develop enzalutamide-resistant variants for in vitro studies.

Protocol:

-

Cell Lines and Culture Conditions:

-

Human prostate cancer cell lines (e.g., LNCaP, C4-2B) are obtained from the American Type Culture Collection (ATCC).

-

Cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Development of Enzalutamide-Resistant C4-2B (C4-2B-ENZR) Cells:

-

C4-2B cells are initially cultured in standard medium.

-

Enzalutamide is introduced into the culture medium at a starting concentration (e.g., 2.5 µM).

-

The concentration of enzalutamide is gradually increased over a period of several months (e.g., doubling the concentration every four weeks) to select for resistant cells.[3]

-

The establishment of resistance is confirmed by assessing cell viability in the presence of high concentrations of enzalutamide and by monitoring the expression of resistance markers.[3]

-

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on prostate cancer cells.

Protocol (MTT Assay):

-

Cell Seeding:

-

Prostate cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Plates are incubated overnight to allow for cell attachment.

-

-

Compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations in culture medium.

-

The medium in the 96-well plates is replaced with medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C.

-

-

MTT Addition and Incubation:

-

10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of AR, AR target genes (e.g., PSA), and other relevant signaling molecules.

Protocol:

-

Cell Lysis:

-

Prostate cancer cells are treated with this compound at various concentrations for a specified time.

-

Cells are washed with ice-cold PBS and then lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

The cell lysates are collected and centrifuged to remove cellular debris.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel.

-

The proteins are separated by electrophoresis and then transferred to a PVDF (polyvinylidene difluoride) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-AR, anti-PSA, anti-BRD4, anti-PLK1, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The intensity of the bands can be quantified using densitometry software.

-

Quantitative Real-Time PCR (qPCR)

Objective: To measure the effect of this compound on the mRNA expression levels of AR and its target genes.

Protocol:

-

RNA Extraction:

-

Prostate cancer cells are treated with this compound as described for the Western blot analysis.

-

Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

The qPCR reaction is prepared by mixing the cDNA template with a SYBR Green or TaqMan master mix and gene-specific primers for the target genes (e.g., AR, KLK3 (PSA), TMPRSS2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

The reaction is performed in a real-time PCR thermal cycler.

-

-

Data Analysis:

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

-

Luciferase Reporter Assay

Objective: To assess the effect of this compound on the transcriptional activity of the androgen receptor.

Protocol:

-

Cell Transfection:

-

Prostate cancer cells (or a suitable reporter cell line like HEK293T) are seeded in 24- or 96-well plates.

-

Cells are co-transfected with an androgen receptor expression vector (if not endogenously expressed), a luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE-luc), and a Renilla luciferase vector for normalization of transfection efficiency.

-

-

Compound and Ligand Treatment:

-

After transfection, the cells are treated with this compound at various concentrations in the presence or absence of an AR agonist (e.g., dihydrotestosterone, DHT).

-

-

Cell Lysis and Luciferase Activity Measurement:

-

Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample.

-

The effect of this compound on AR transcriptional activity is determined by comparing the normalized luciferase activity in treated cells to that in control cells.

-

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between BRD4 and the androgen receptor and the potential disruption of this interaction by this compound.

Protocol:

-

Cell Lysis:

-

Prostate cancer cells are treated with this compound or a vehicle control.

-

Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate) containing protease inhibitors.

-

-

Immunoprecipitation:

-

The cell lysates are pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

The pre-cleared lysate is then incubated with an antibody against the bait protein (e.g., anti-BRD4) or a control IgG overnight at 4°C.

-

Protein A/G agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the prey protein (e.g., anti-AR) to detect the interaction. The presence of AR in the BRD4 immunoprecipitate would indicate an interaction.

-

Visualization of Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

References

The Role of WNY0824 in Inhibiting MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MYC (MYC) oncogene, a master regulator of cellular proliferation, differentiation, and apoptosis, is frequently dysregulated in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its "undruggable" nature has posed significant challenges for direct inhibition.[3] A promising alternative strategy is to target the upstream regulatory mechanisms that control MYC expression. This technical guide provides an in-depth analysis of WNY0824, a novel small molecule inhibitor, and its role in the suppression of MYC expression. This compound functions as a potent dual inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4 and Polo-like Kinase 1 (PLK1), offering a multi-pronged approach to targeting MYC-driven malignancies.[4] This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Introduction to this compound: A Dual BET/PLK1 Inhibitor

This compound is a novel synthetic small molecule designed to concurrently inhibit two critical targets in oncology: BRD4 and PLK1.[4] This dual-inhibitory action is particularly relevant in the context of castration-resistant prostate cancer (CRPC) and other malignancies where both BET-mediated transcription and cell cycle progression are key drivers of the disease.[4]

-

BET Proteins (BRD4): BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[5][6] It plays a pivotal role in the expression of key oncogenes, most notably MYC.[4]

-

Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that is a master regulator of multiple stages of mitosis. Its inhibition leads to mitotic arrest and apoptosis in cancer cells.[7]

The rationale behind dual BET and PLK1 inhibition stems from the observation that while PLK1 inhibition can be effective, it can also lead to an increase in MYC expression, potentially causing therapeutic resistance.[7] By simultaneously targeting BRD4, this compound can counteract this effect, leading to a more potent and durable anti-cancer response.

Mechanism of Action: How this compound Inhibits MYC Expression

The primary mechanism by which this compound inhibits MYC expression is through its potent inhibition of BRD4. The process can be broken down into the following steps:

-

Binding to BRD4: this compound binds to the acetyl-lysine binding pockets of the bromodomains of BRD4.

-

Displacement from Chromatin: This binding event displaces BRD4 from chromatin at the promoter and enhancer regions of the MYC gene.

-

Transcriptional Repression: The dissociation of BRD4 from these regulatory regions leads to a rapid downregulation of MYC gene transcription.

-

Reduced MYC Protein Levels: The decrease in MYC mRNA results in a subsequent reduction in the levels of the MYC oncoprotein.

This mechanism is a hallmark of BET inhibitors and is a well-established strategy for targeting MYC-dependent cancers. The dual action of this compound on PLK1 further contributes to its anti-tumor activity by inducing mitotic abnormalities in cells that might otherwise escape the effects of MYC downregulation.[4]

Signaling Pathway Diagram

Caption: this compound inhibits BRD4 and PLK1, leading to MYC downregulation and mitotic defects.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Ki (nM) |

| BRD4 | Biochemical | 56 |

| PLK1 | Biochemical | 0.22 |

Data extracted from Xu et al., Molecular Cancer Therapeutics, 2020.[8]

Table 2: Effect of this compound on MYC Expression

| Cell Line | Treatment Duration | This compound Concentration | MYC mRNA Level (Fold Change) | MYC Protein Level (% of Control) |

| 22Rv1 | 24 hours | 100 nM | Data not available | ~50% |

| 22Rv1 | 24 hours | 500 nM | Data not available | <25% |

| C4-2 | 24 hours | 100 nM | Data not available | ~60% |

| C4-2 | 24 hours | 500 nM | Data not available | ~30% |

Approximated from graphical data presented in Xu et al., Molecular Cancer Therapeutics, 2020.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound on MYC expression.

Western Blot Analysis of MYC Protein Levels

This protocol is for the detection and quantification of MYC protein in cell lysates following treatment with this compound.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary Antibody: anti-c-Myc

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading Control Antibody: anti-β-actin or anti-GAPDH

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Scrape cells and collect the lysate. Centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Quantify band intensities using image analysis software and normalize MYC levels to the loading control.

-

Real-Time Quantitative PCR (RT-qPCR) for MYC mRNA Expression

This protocol is for the quantification of MYC mRNA levels in cells treated with this compound.

Materials:

-

RNA Extraction Kit (e.g., RNeasy Kit)

-

cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green qPCR Master Mix

-

RT-qPCR Instrument

-

Primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Run the qPCR plate on an RT-qPCR instrument.

-

Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental and logical workflows for investigating the role of this compound in inhibiting MYC expression.

Experimental Workflow Diagram

Caption: A typical workflow for characterizing the effects of this compound on cancer cells.

Logical Relationship Diagram

Conclusion

This compound represents a promising therapeutic agent that effectively inhibits MYC expression through its potent and dual-action mechanism against BRD4 and PLK1. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for MYC-driven cancers. The ability of this compound to suppress MYC transcription while simultaneously inducing mitotic catastrophe underscores the potential of multi-targeted inhibitors in overcoming therapeutic resistance and improving patient outcomes. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.

References

- 1. c-Myc Protein Level Affected by Unsymmetrical Bisacridines Influences Apoptosis and Senescence Induced in HCT116 Colorectal and H460 Lung Cancer Cells [mdpi.com]

- 2. MYC Overexpression at the Protein and mRNA Level and Cancer Outcomes among Men Treated with Radical Prostatectomy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scientists tame chaotic protein fueling 75% of cancers | UCR News | UC Riverside [news.ucr.edu]

- 4. Novel Dual BET and PLK1 Inhibitor this compound Exerts Potent Antitumor Effects in CRPC by Inhibiting Transcription Factor Function and Inducing Mitotic Abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 | Semantic Scholar [semanticscholar.org]

- 7. Plk1 Inhibition Enhances the Efficacy of BET Epigenetic Reader Blockade in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

WNY0824: A Dual BET/PLK1 Inhibitor Targeting the ETS Pathway in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The E26 transformation-specific (ETS) family of transcription factors are critical players in the development and progression of a variety of cancers, including prostate cancer.[1] In a significant portion of prostate cancer cases, gene fusions involving ETS factors, most commonly ERG, lead to their overexpression and drive oncogenic signaling pathways. The intricate interplay between the Androgen Receptor (AR) and ETS transcription factors further complicates the therapeutic landscape. This guide provides a comprehensive overview of a novel dual inhibitor, WNY0824, which targets both Bromodomain and Extra-Terminal (BET) proteins and Polo-like Kinase 1 (PLK1), and its impact on the ETS pathway in castration-resistant prostate cancer (CRPC).

Mechanism of Action: Dual Inhibition of BET and PLK1

This compound exerts its potent anti-tumor effects in CRPC through a multi-pronged mechanism centered on the simultaneous inhibition of BRD4 (a member of the BET family) and PLK1.[1]

-

BET Inhibition: BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including those driven by the Androgen Receptor (AR) and MYC. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to the promoters and enhancers of these genes. This compound, by occupying the acetyl-lysine binding pockets of BRD4, displaces it from chromatin, thereby disrupting the transcriptional program essential for prostate cancer cell proliferation and survival. This leads to the downregulation of AR and its target genes, including those in the ETS pathway.

-

PLK1 Inhibition: PLK1 is a serine/threonine kinase that is a critical regulator of multiple stages of mitosis. Its overexpression is common in various cancers and is associated with poor prognosis. In prostate cancer, PLK1 has been shown to influence AR signaling. Inhibition of PLK1 by this compound induces mitotic abnormalities, leading to cell cycle arrest and apoptosis. Furthermore, the synchronous inhibition of PLK1 and BET has been shown to have a synergistic effect on suppressing AR and MYC signaling.[1][2]

The dual inhibitory action of this compound on both BET proteins and PLK1 results in a potent disruption of the AR-transcriptional program and the ETS pathway, leading to significant anti-proliferative activity in AR-positive CRPC cells.[1]

Quantitative Data

The preclinical efficacy of this compound has been evaluated in various prostate cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | AR Status | This compound IC50 (nmol/L) |

| 22Rv1 | AR-positive, Enzalutamide-resistant | 89.6 ± 11.5 |

| VCaP | AR-positive | 112.4 ± 15.2 |

| LNCaP | AR-positive, Androgen-sensitive | 158.3 ± 21.7 |

| PC-3 | AR-negative | > 1000 |

| DU145 | AR-negative | > 1000 |

Data extracted from Xu et al., Mol Cancer Ther, 2020.

Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 50 mg/kg, oral, daily | 75.3 |

| Enzalutamide | 20 mg/kg, oral, daily | 30.1 |

Data represents tumor growth inhibition at the end of the study period as reported in Xu et al., Mol Cancer Ther, 2020.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against various prostate cancer cell lines.

-

Cell Seeding: Prostate cancer cells (22Rv1, VCaP, LNCaP, PC-3, and DU145) were seeded in 96-well plates at a density of 5,000 cells per well in their respective growth media and allowed to adhere overnight.

-

Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of this compound (ranging from 0.1 nmol/L to 10 µmol/L) or vehicle control (DMSO).

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis in GraphPad Prism software.

Western Blot Analysis

This protocol was employed to assess the effect of this compound on the protein levels of key signaling molecules.

-

Cell Lysis: 22Rv1 cells were treated with this compound (100 nmol/L) for 24 hours. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against AR, PSA, ERG, c-MYC, PARP, and GAPDH (as a loading control).

-

Secondary Antibody and Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol was used to evaluate the anti-tumor efficacy of this compound in a castration-resistant prostate cancer model.

-

Animal Model: Male BALB/c nude mice (6-8 weeks old) were used.

-

Tumor Cell Implantation: 2 x 10^6 22Rv1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a volume of approximately 150-200 mm³. The mice were then randomly assigned to treatment groups (n=8 per group): vehicle control, this compound (50 mg/kg), or enzalutamide (20 mg/kg).

-

Drug Administration: this compound and enzalutamide were administered orally once daily for 21 consecutive days. The vehicle control group received the corresponding vehicle solution.

-

Tumor Measurement and Analysis: Tumor volume was measured every three days using a caliper and calculated using the formula: (length × width²)/2. At the end of the study, the mice were euthanized, and the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizations

Signaling Pathway

Caption: this compound mechanism of action in prostate cancer.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

References

- 1. Novel Dual BET and PLK1 Inhibitor this compound Exerts Potent Antitumor Effects in CRPC by Inhibiting Transcription Factor Function and Inducing Mitotic Abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plk1 inhibition enhances the efficacy of BET epigenetic reader blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of WNY0824: A Dual BET and PLK1 Inhibitor for Castration-Resistant Prostate Cancer

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of WNY0824, a novel, orally active dual inhibitor of the Bromodomain and Extra-Terminal (BET) protein family and Polo-like Kinase 1 (PLK1). The data presented herein summarizes its mechanism of action, in vitro and in vivo efficacy, and key signaling pathways affected, with a focus on its potential as a therapeutic agent for castration-resistant prostate cancer (CRPC).

Quantitative Data Summary

The inhibitory activity and antiproliferative effects of this compound have been quantified across various targets and cancer cell lines.

Inhibitory Activity against PLK1 and BET Family Proteins

This compound demonstrates nanomolar and equipotent inhibition of PLK1 and BRD4.[1][2]

| Target | IC50 (nmol/L) |

| PLK1 | 22 |

| BRD2 | 402.5 |

| BRD3 | 150.7 |

| BRD4 | 103.9 |

| BRDT | 311.9 |

| Table 1: Inhibitory concentration (IC50) values of this compound against PLK1 and BET family proteins.[1][2] |

Antiproliferative Activity in Cancer Cell Lines

The inhibitor has shown broad-spectrum antiproliferative activities.[1] In prostate cancer cell lines, this compound demonstrated potent inhibition.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.13 |

| LNCaP | Prostate Cancer | 0.14 |

| SKOV-3 | Ovarian Cancer | 1.10 |

| A375 | Melanoma | 2.82 |

| HT29 | Colon Cancer | 2.51 |

| Table 2: Antiproliferative IC50 values of this compound in various cancer cell lines.[1] |

| Prostate Cancer Cell Line | IC50 (µM) |

| LNCaP | 0.08 ± 0.01 |

| VCaP | 0.12 ± 0.02 |

| 22RV1 | 0.15 ± 0.03 |

| C4-2 | 0.11 ± 0.01 |

| DU145 | 1.89 ± 0.21 |

| PC3 | 2.54 ± 0.32 |

| Table 3: Antiproliferative IC50 values of this compound in prostate cancer cell lines after 4 days of treatment.[3] |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

2.1.1. Cell Culture

Prostate cancer cell lines (LNCaP, VCaP, 22RV1, C4-2, DU145, and PC3) and other cancer cell lines were maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (v/v) and cultured in a humidified atmosphere of 5% CO2 at 37°C.[1]

2.1.2. Cell Viability Assay

-

Objective: To determine the antiproliferative effects of this compound.

-

Procedure:

-

Cells were seeded in 96-well plates at an appropriate density.

-

After overnight incubation, cells were treated with increasing concentrations of this compound for 4 days. A DMSO-treated group served as a control.

-

Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

The percentage of cell viability was calculated relative to the DMSO-treated control cells.

-

IC50 values were determined from dose-response curves.[3]

-

2.1.3. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Procedure:

-

Prostate cancer cells (LNCaP, VCaP, and 22RV1) were treated with various concentrations of this compound for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

The percentage of Annexin V-positive cells was quantified to determine the level of apoptosis.[1][3]

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Animal Model: Five-week-old male NOD-SCID mice were used.[1]

-

Tumor Implantation: Xenograft models were established by subcutaneously injecting 1 x 10^7 MV4-11 cells (in 100 µL suspension) into the mice.[1]

-

Treatment:

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally by gavage at a dosage of 60 mg/kg/day for 18 days.[1]

-

The control group received a vehicle solution.

-

-

Efficacy Evaluation:

-

Tumor size was measured regularly with calipers, and tumor volume was calculated.

-

The body weight of the mice was monitored as an indicator of toxicity.

-

At the end of the study, tumor growth inhibition was calculated by comparing the average tumor size in the treatment group to the control group.[1]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft studies of this compound.

References

WNY0824 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of WNY0824, a novel dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and Polo-like Kinase 1 (PLK1), in cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a potent small molecule inhibitor that demonstrates a dual-targeting mechanism against two critical oncogenic proteins: BRD4, a member of the BET family, and PLK1.[1] The synchronous inhibition of these two targets has shown significant anti-tumor effects, particularly in castration-resistant prostate cancer (CRPC).[1] BET proteins are epigenetic readers that regulate the transcription of key oncogenes such as MYC and the androgen receptor (AR), while PLK1 is a crucial regulator of mitotic progression.[1][2] The dual inhibitory action of this compound disrupts essential transcriptional programs and induces mitotic abnormalities in cancer cells, leading to apoptosis and reduced proliferation.[1] This guide serves as a technical resource for researchers investigating the therapeutic potential of this compound and similar dual-target inhibitors.

Data Presentation

The anti-proliferative activity of this compound has been quantified in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Description | IC50 (nM) of this compound |

| 22RV1 | Androgen-independent, AR-positive | 25.3 ± 3.1 |

| LNCaP | Androgen-dependent, AR-positive | 38.7 ± 4.5 |

| VCaP | Androgen-sensitive, AR-amplified | 19.8 ± 2.7 |

| C4-2 | Androgen-independent, AR-positive | 31.5 ± 3.9 |

| PC-3 | Androgen-independent, AR-negative | >1000 |

| DU145 | Androgen-independent, AR-negative | >1000 |

Table 1: IC50 values of this compound in various prostate cancer cell lines after 72 hours of treatment. Data is presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound dual-targeting signaling pathway.

Experimental Workflow for Target Validation

Caption: Experimental workflow for this compound validation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., 22RV1, LNCaP, VCaP)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the protein expression levels of its targets and downstream effectors.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-PLK1, anti-c-MYC, anti-AR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in protein lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce a G2/M arrest in prostate cancer cells.[1]

References

- 1. Novel Dual BET and PLK1 Inhibitor this compound Exerts Potent Antitumor Effects in CRPC by Inhibiting Transcription Factor Function and Inducing Mitotic Abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plk1 inhibition enhances the efficacy of BET epigenetic reader blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of WNY0824: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

WNY0824 is a novel small molecule inhibitor that has demonstrated significant potential in the context of castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound functions as a selective dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, and Polo-like Kinase 1 (PLK1).[1][2] This dual inhibition disrupts critical oncogenic signaling pathways in CRPC. The primary mechanisms include the interruption of the Androgen Receptor (AR) transcriptional program and the inhibition of the ETS pathway.[2] Furthermore, this compound leads to the downregulation of the MYC oncogene and induces mitotic abnormalities in cancer cells.[2] Computational analyses indicate that this compound's dual-inhibitory activity is facilitated by conserved residues within the binding cavities of both BRD4 and PLK1, promoting strong binding affinity.[1]

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target | Value | Cell Lines | Notes |

| IC50 | BRD4 | 20.37 nM | - | Biochemical assay.[3] |

| PLK1 | 22.30 nM | - | Biochemical assay.[3] | |

| LNCaP | See Figure 1C in source | LNCaP | Cell viability assay.[3] | |

| 22RV1 | See Figure 1C in source | 22RV1 | Cell viability assay.[3] | |

| VCaP | See Figure 1C in source | VCaP | Cell viability assay.[3] | |

| C4-2 | See Figure 1C in source | C4-2 | Cell viability assay.[3] | |

| PC-3 | See Figure 1C in source | PC-3 | Cell viability assay.[3] | |

| Binding Free Energy | BRD4 | -42.50 kcal/mol | - | Calculated via computational modeling.[1] |

| PLK1 | -51.64 kcal/mol | - | Calculated via computational modeling.[1] |

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key experiments used in the in vitro characterization of this compound.

Cell Viability Assay

This assay determines the concentration of this compound required to inhibit the growth of prostate cancer cell lines.

-

Cell Lines: LNCaP, 22RV1, VCaP, C4-2, and PC-3 prostate cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with increasing concentrations of this compound or a DMSO control.

-

After a 4-day incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The absorbance or luminescence is measured, and the data is normalized to the DMSO-treated control group to determine the percentage of cell viability.

-

IC50 values are calculated by fitting the dose-response curves using appropriate software.

-

Western Blot Analysis

Western blotting is employed to analyze the expression levels of key proteins involved in the this compound signaling pathway.

-

Objective: To measure the expression of PLK1, BET proteins, and AR in various prostate cancer cell lines.

-

Procedure:

-

Prostate cancer cells are treated with this compound or a control for a specified duration.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay to ensure equal loading.

-

Proteins are separated by size via SDS-PAGE and then transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for PLK1, BRD4, and AR, followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is utilized to measure the changes in mRNA expression levels of target genes upon treatment with this compound.

-

Objective: To analyze the mRNA levels of genes such as CRISP3 and MYC.

-

Procedure:

-

LNCaP, 22RV1, and VCaP cells are treated with varying concentrations of this compound, JQ1 (a BET inhibitor), or BI-2536 (a PLK1 inhibitor) for 24 hours.

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.